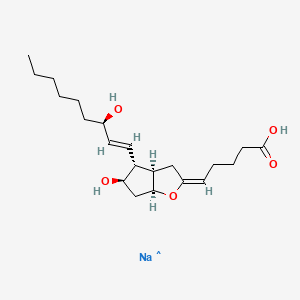

Epoprostenol 15-R-epimer Sodium Salt

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H34NaO5 |

|---|---|

Molecular Weight |

389.5 g/mol |

InChI |

InChI=1S/C21H34O5.Na/c1-2-3-4-5-8-15(22)11-12-17-18-13-16(9-6-7-10-21(24)25)26-20(18)14-19(17)23;/h9,11-12,15,17-20,22-23H,2-8,10,13-14H2,1H3,(H,24,25);/b12-11+,16-9+;/t15-,17-,18-,19-,20+;/m1./s1 |

InChI Key |

VMEONVJNZVYKLB-XMMBJHEHSA-N |

Isomeric SMILES |

CCCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/O2)O)O.[Na] |

Canonical SMILES |

CCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O.[Na] |

Origin of Product |

United States |

Chemical Synthesis and Stereoselective Methodologies of Epoprostenol 15 R Epimer Sodium Salt

Historical Perspectives on Prostacyclin Analog Synthesis

The journey into the synthesis of prostacyclin analogs began in the mid-1970s. In 1976, a research team led by Salvador Moncada, Ryszard Gryglewski, Stuart Bunting, and John Vane published the first paper on prostacyclin (PGI2) in Nature. wikipedia.org This discovery was a landmark, unveiling a potent endogenous vasodilator and inhibitor of platelet aggregation produced by endothelial cells. wikipedia.orgresearchgate.net

The initial challenge for chemists was the inherent chemical instability of the natural prostacyclin molecule. wikipedia.org It possesses a vinyl ether linkage that is highly susceptible to rapid hydrolysis under physiological conditions, degrading into an inactive metabolite, 6-keto-prostaglandin F1α. This instability presented significant hurdles for its isolation, characterization, and potential therapeutic application. wikipedia.org

This challenge spurred a global effort in synthetic organic chemistry to create chemically stable analogs that would retain the biological activity of prostacyclin but possess a longer half-life. nih.gov Early synthetic work focused on modifying the labile enol ether moiety of the prostacyclin core. Researchers explored replacing the oxygen atom in the ring with carbon (carbacyclin analogs) or introducing modifications to the side chains to enhance stability. acs.org The team that discovered prostacyclin synthesized nearly 1,000 analogues in their quest for a stable and effective molecule. wikipedia.org These early efforts laid the groundwork for the complex stereoselective syntheses that would later allow for the specific construction of isomers like the 15-R-epimer.

Stereoselective Synthetic Pathways to the 15-R Configuration

The synthesis of the 15-R-epimer of Epoprostenol (B1671539) requires precise control over the stereochemistry at the C-15 position. While the natural and most biologically active form is the 15-S isomer, the 15-R epimer is crucial for comparative research and as an analytical standard. nih.gov The key synthetic challenge lies in selectively forming the R-configured hydroxyl group on the upper side chain.

Controlling the stereochemistry at the C-15 carbon is the most critical step in the synthesis of Epoprostenol epimers. The primary strategy involves the stereoselective reduction of a C-15 ketone precursor (an enone). The choice of reducing agent and reaction conditions dictates which epimer is formed preferentially.

Chiral Reducing Agents: One of the most effective methods for achieving stereocontrol is the use of chiral reducing agents. For instance, borane (B79455) reductions catalyzed by oxazaborolidines, such as the (S)-2-Methyl-CBS-oxazaborolidine catalyst, can stereoselectively reduce the 15-oxo group to furnish the desired hydroxyl configuration. mdpi.com By selecting the appropriate enantiomer of the catalyst, chemists can direct the hydride attack to a specific face of the planar ketone, leading to the preferential formation of either the R or S alcohol.

Substrate-Directed Reductions: In some synthetic intermediates, existing chiral centers in the molecule can influence the direction of the reduction of the C-15 ketone. This diastereoselective approach relies on the steric environment around the ketone to favor the approach of a reducing agent from the less hindered face.

Chiral Auxiliaries: Another strategy involves attaching a chiral auxiliary to the molecule at a position remote from C-15. ethz.ch This auxiliary can influence the conformation of the molecule, thereby creating a facial bias at the C-15 ketone and directing the stereochemical outcome of the reduction. After the desired stereocenter is set, the auxiliary is removed. ethz.ch

| Strategy | Mechanism | Key Reagents/Components | Outcome |

| Chiral Catalysis | An enantiopure catalyst creates a chiral environment, directing hydride attack to one face of the C-15 ketone. | (R)- or (S)-CBS Catalysts, Chiral Boranes | High enantioselectivity for either 15-R or 15-S alcohol. |

| Substrate Control | Existing stereocenters within the prostaglandin (B15479496) intermediate sterically hinder one face of the C-15 ketone. | Standard reducing agents (e.g., NaBH4, L-Selectride) | Preferential formation of one diastereomer (R or S at C-15). |

| Chiral Auxiliary | A recoverable enantiopure group is attached to the substrate to direct the stereochemical course of the reduction. | Evans' auxiliaries, etc. | High diastereoselectivity, with the auxiliary later removed. |

Enantioselective and diastereoselective reactions are fundamental to the efficient synthesis of a specific stereoisomer like the Epoprostenol 15-R-epimer.

Enantioselective Synthesis: This approach creates a specific enantiomer from an achiral or racemic precursor. youtube.comnih.gov In the context of the 15-R-epimer, an enantioselective reaction would establish the absolute configuration at a key stereocenter, often C-15, with high enantiomeric excess (ee). nih.gov For example, an asymmetric reduction of the C-15 ketone on a racemic or achiral core structure using a chiral catalyst would be an enantioselective step. nih.gov

Diastereoselective Synthesis: This type of synthesis involves reactions that favor the formation of one diastereomer over others. nih.gov Since Epoprostenol has multiple stereocenters, the formation of the C-15 hydroxyl group is a diastereoselective process relative to the existing stereocenters on the cyclopentane (B165970) ring. The goal is to maximize the diastereomeric ratio (dr) in favor of the desired 15-R configuration relative to the 15-S configuration. researchgate.net Cascade reactions, where a Michael addition is followed by an alkylation, have been used to construct complex cyclic systems with high diastereoselectivity. researchgate.net

These approaches are not mutually exclusive and are often used in combination to build the complex stereochemical architecture of the target molecule.

| Synthesis Type | Description | Advantages | Disadvantages |

| Linear | Reagents are combined sequentially to build the molecule. | Logically simple to plan. | Inefficient for long sequences; low overall yield. |

| Convergent | Key fragments are made separately and then joined together. | Higher overall yield; allows for parallel synthesis of fragments. | Requires more complex planning and development of reliable coupling reactions. |

Synthesis of Related Isomers and Derivatives for Comparative Research

The synthesis of the 15-R-epimer is part of a broader effort to create a library of isomers and derivatives for scientific investigation. researchgate.net These related compounds are indispensable for understanding structure-activity relationships (SAR), where the biological activity of different isomers is compared to elucidate the structural requirements for a specific effect. nih.gov

For example, synthesizing both the 15-R and 15-S epimers allows researchers to determine the importance of the C-15 stereocenter for receptor binding and biological function. nih.gov Similarly, the synthesis of isomers where the geometry of the double bond in the lower side chain is altered (Z vs. E) can provide insight into the optimal spatial arrangement of the molecule. nih.gov The synthetic pathways to these isomers often share many common intermediates with the synthesis of the main target, with variations introduced in specific stereocontrol steps. rsc.org

Purification and Isolation Methodologies for Stereoisomers

Even with highly stereoselective reactions, synthetic preparations often yield a mixture of stereoisomers. The separation and purification of the desired 15-R-epimer from the 15-S epimer and other diastereomers is a critical final step.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating stereoisomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), can resolve enantiomers. diva-portal.org For diastereomers like the 15-R and 15-S epimers, standard achiral silica (B1680970) gel or reversed-phase column chromatography is often sufficient for separation due to their different physical properties. mdpi.com

Crystallization: Diastereomers have different solubilities, which can be exploited for separation via fractional crystallization. mdpi.com By carefully selecting solvents, it is sometimes possible to selectively crystallize one diastereomer from a mixture, leaving the other in solution.

Derivatization: In cases where direct separation is difficult, a mixture of enantiomers can be reacted with an enantiopure chiral derivatizing agent. This converts the pair of enantiomers into a pair of diastereomers, which can then be separated using standard techniques like chromatography or crystallization. Afterward, the chiral auxiliary is chemically removed to yield the purified, individual enantiomers. diva-portal.org

Chromatographic Techniques for Epimer Separation

The separation of epimers, such as the 15-R-epimer from its pharmacologically active 15-S counterpart (Epoprostenol), is a significant challenge in pharmaceutical manufacturing and analysis. High-Performance Liquid Chromatography (HPLC) stands as a primary and powerful technique for achieving this resolution. nih.gov The subtle stereochemical difference at the C-15 position necessitates highly selective chromatographic methods.

Typically, reversed-phase HPLC is employed for the separation of prostaglandins (B1171923). The selection of the stationary phase and mobile phase composition is critical for resolving the epimeric mixture. Polysaccharide-based chiral stationary phases have demonstrated high enantioselectivity for related prostaglandin compounds. doi.org

Detailed research findings indicate that the optimization of the mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer, is crucial. The pH of the aqueous component can influence the ionization state of the carboxylic acid moiety in the epoprostenol molecule, thereby affecting retention and selectivity. Modifiers such as trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape. doi.org

Interactive Table: Typical HPLC Parameters for Prostaglandin Epimer Separation

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) | Provides stereoselective interactions necessary for separating epimers. |

| Mobile Phase | Acetonitrile/Methanol/Water with pH adjustment | Allows for fine-tuning of polarity and analyte ionization to optimize resolution. |

| Modifier | Trifluoroacetic Acid (TFA) | Acts as an ion-pairing agent to improve peak sharpness and resolution. |

| Detection | UV Spectrophotometry (e.g., 200-210 nm) | Prostaglandins lack a strong chromophore, requiring detection at low wavelengths. |

| Temperature | Controlled (e.g., 25-40°C) | Affects the kinetics of interaction with the stationary phase and can influence selectivity. mdpi.com |

Chiral Separation Techniques and Optimization

Chiral separation is paramount for isolating specific stereoisomers like the Epoprostenol 15-R-epimer. wvu.edu Direct chiral separation methods using HPLC with a Chiral Stationary Phase (CSP) are the most common and effective approach. mdpi.com These CSPs create a chiral environment where the two epimers can form transient diastereomeric complexes with differing stability, leading to different retention times and thus, separation. wvu.edu

Key Chiral Separation Strategies:

Polysaccharide-Based CSPs: Columns with coated or immobilized polysaccharide derivatives (e.g., cellulose (B213188) or amylose) are widely applicable for separating a broad range of chiral compounds, including prostaglandins. doi.orgmdpi.com The selection between different polysaccharide derivatives and the specific coating can significantly impact selectivity.

Mobile Phase Optimization: The composition of the mobile phase is a critical parameter to optimize. For prostaglandin-like molecules, studies have shown that varying the ratio of solvents such as acetonitrile, methanol, and water can dramatically affect the resolution between enantiomers or epimers. mdpi.com The addition of small amounts of water to an organic mobile phase can, in some cases, significantly enhance the separation factor. doi.org

Temperature Effects: Column temperature is another vital parameter. Adjusting the temperature can alter the thermodynamics of the chiral recognition process, and optimization is often required to achieve the best balance between resolution and analysis time. mdpi.com

One study on the chiral separation of prostaglandin enantiomers found that a Chiracel OJ-RH column was effective for separating all four enantiomeric pairs tested, utilizing a mobile phase of acetonitrile, methanol, and water at a controlled pH. mdpi.com This highlights the general applicability of such systems for resolving prostaglandin stereoisomers, including the 15-R-epimer of Epoprostenol.

Interactive Table: Optimization of Chiral HPLC for Prostaglandin Separation

| Parameter Optimized | Example Condition | Observed Effect on Separation | Reference |

|---|---|---|---|

| Mobile Phase Ratio | MeCN:MeOH:water (pH=4) = 15:20:65 | Excellent resolution (R ≥ 1.5) for PGE₂ enantiomers. | mdpi.com |

| Column Temperature | 40°C | Optimized resolution for PGE₂ enantiomers. | mdpi.com |

| Wavelength | 210 nm | Suitable detection for PGE₂. | mdpi.com |

| Mobile Phase Additive | Addition of water to Acetonitrile | Reduced enantioselective equilibrium adsorption constants, changing selectivity. | doi.org |

Total Synthesis and Semisynthetic Approaches to Epoprostenol Derivatives

Epoprostenol sodium is the synthetically produced salt of natural prostacyclin. google.com The synthesis of epoprostenol and its derivatives is a complex process that often starts from readily available chiral precursors. A well-known synthesis begins with Prostaglandin F₂-alpha (PGF₂α). google.com

The core of this semisynthetic approach involves the intramolecular cyclization of a PGF₂α derivative to form the characteristic bicyclic ether structure of epoprostenol. This process typically involves:

Reaction of a protected PGF₂α with an iodine source, such as a sodium iodide-sodium iodate (B108269) mixture, to form an iodoether intermediate. google.com

Elimination of hydrogen iodide using a base to generate the enol ether double bond. google.com

Deprotection and conversion to the sodium salt. google.com

During such multi-step syntheses, there is a potential for the formation of various impurities, including stereoisomers like the 15-R-epimer. The stereochemistry at the C-15 hydroxyl group is established early in the synthesis or can be susceptible to epimerization under certain reaction conditions. The presence of the 15-R-epimer necessitates the robust chromatographic purification methods discussed previously to ensure the stereochemical purity of the final active pharmaceutical ingredient.

Beyond the synthesis of epoprostenol itself, significant research has been dedicated to developing more stable and conveniently administered analogues (derivatives). These efforts aim to overcome the chemical and metabolic instability of the native epoprostenol molecule. researchgate.net Examples of such derivatives developed through total or semisynthetic approaches include treprostinil, iloprost, and beraprost, which feature modified structures to improve their pharmacokinetic profiles. researchgate.net The synthetic strategies for these analogues also require careful control of stereochemistry and rigorous purification to isolate the desired isomer. cancer.gov

Molecular and Cellular Pharmacology of Epoprostenol 15 R Epimer Sodium Salt in Preclinical Models

Prostanoid Receptor Binding Kinetics and Affinity Profiling

Specific binding affinity data (such as Ki or Kd values) for Epoprostenol (B1671539) 15-R-epimer Sodium Salt at the IP receptor are not available in the reviewed literature.

Information regarding the binding profile of Epoprostenol 15-R-epimer Sodium Salt across other prostanoid receptor subtypes (e.g., EP, DP, FP, TP) is not documented in the available research.

While stereoselectivity is a known factor in the activity of prostacyclin analogs, quantitative data directly comparing the binding preferences of the 15-R-epimer to the 15-S-epimer of epoprostenol could not be located.

Intracellular Signal Transduction Pathways

There is no specific data available to quantify the efficacy and potency of this compound in activating adenylate cyclase and stimulating the production of cyclic AMP.

The direct or indirect effects of this compound on the modulation of Protein Kinase A activity have not been specifically reported in preclinical studies.

Regulation of Intracellular Calcium Dynamics

Epoprostenol is a potent activator of prostacyclin (IP) receptors, which are G-protein coupled receptors found on the surface of various cells, including vascular smooth muscle cells and platelets. drugbank.compatsnap.com The activation of these receptors initiates a signaling cascade that leads to the stimulation of adenylyl cyclase. nih.gov This enzyme, in turn, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). drugbank.comnih.gov

The subsequent rise in intracellular cAMP levels is a critical factor in the regulation of intracellular calcium dynamics. nih.gov Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates several target proteins. drugbank.com In vascular smooth muscle cells, this phosphorylation cascade promotes the sequestration of calcium into the sarcoplasmic reticulum and facilitates the efflux of calcium from the cell. drugbank.com This reduction in cytosolic free calcium concentration is a primary driver of vasodilation. drugbank.com Similarly, in platelets, the increase in cAMP interferes with the calcium-dependent signaling pathways that are essential for platelet activation and aggregation. drugbank.com

Specific studies detailing how the 15-R-epimer of Epoprostenol Sodium Salt influences these intracellular calcium dynamics are not readily found in the reviewed literature. It is plausible that any interaction with the IP receptor would be stereospecific, potentially leading to altered adenylyl cyclase activation and, consequently, a different profile of intracellular calcium modulation compared to the 15-S epimer.

Comparative Molecular Activity in In Vitro Systems

The in vitro molecular activity of Epoprostenol has been extensively studied, particularly its effects on platelet aggregation and vasorelaxation. These activities are hallmarks of its therapeutic utility.

Platelet Aggregation Inhibition in Isolated Platelet Models

Epoprostenol is recognized as the most potent endogenous inhibitor of platelet aggregation. drugbank.com Its mechanism of action in platelets is mediated through the IP receptor-cAMP pathway. nih.gov The increase in intracellular cAMP levels inhibits platelet activation from various agonists by preventing the necessary rise in intracellular calcium. drugbank.com This ultimately hinders the conformational changes in glycoprotein (B1211001) IIb/IIIa receptors, which are crucial for fibrinogen binding and platelet aggregation. patsnap.com

While the inhibitory effects of Epoprostenol on platelet aggregation are well-established, specific in vitro data quantifying the platelet aggregation inhibition potential of this compound is not available in the surveyed scientific literature. The stereochemistry at the C15 position is known to be a critical determinant of biological activity for prostaglandins (B1171923), suggesting that the 15-R-epimer may exhibit a different potency for platelet IP receptors and consequently a varied inhibitory effect on platelet aggregation.

| Compound | Mechanism of Action | Effect on Platelet Aggregation | Supporting Evidence |

| Epoprostenol (15-S-epimer) | Activation of IP receptors, leading to increased intracellular cAMP and reduced intracellular calcium. drugbank.comnih.gov | Potent inhibition of platelet aggregation induced by various agonists. drugbank.com | Numerous preclinical and clinical studies have demonstrated its anti-aggregatory effects. viamedica.plmdpi.com |

| This compound | Not specifically documented in available literature. | Not specifically documented in available literature. | Data not available in the reviewed scientific literature. |

Vasorelaxation Mechanisms in Isolated Vascular Smooth Muscle Cells

In isolated vascular smooth muscle cells, Epoprostenol induces relaxation primarily through the same signaling pathway involving IP receptor activation and subsequent elevation of intracellular cAMP. drugbank.comnih.gov The activation of PKA by cAMP leads to the phosphorylation of myosin light chain kinase, which reduces its activity. drugbank.com This, in conjunction with the decreased intracellular calcium levels, results in the dephosphorylation of myosin light chains and, consequently, smooth muscle relaxation and vasodilation. drugbank.com

The vasorelaxant properties of Epoprostenol have been demonstrated in various preclinical models using isolated arterial rings. drugbank.com However, specific studies evaluating the vasorelaxant mechanisms and potency of this compound in isolated vascular smooth muscle cells are not present in the current body of literature reviewed. Any potential difference in affinity and efficacy for the IP receptor due to its stereoisomeric form would likely translate to a different vasorelaxant profile.

| Compound | Target Cells | Primary Mechanism | Outcome |

| Epoprostenol (15-S-epimer) | Vascular Smooth Muscle Cells | ↑ cAMP → ↓ Intracellular Ca²⁺ → Myosin Light Chain Dephosphorylation drugbank.comnih.gov | Vasorelaxation drugbank.com |

| This compound | Vascular Smooth Muscle Cells | Not specifically documented. | Not specifically documented. |

Effects on Cellular Proliferation and Apoptosis in Preclinical Cell Lines

Beyond its well-known vascular effects, some studies have suggested that Epoprostenol may have anti-proliferative properties. nih.gov Research has indicated that prostaglandins, including those of the D and J series, can suppress the proliferation of certain cell lines, such as human glioma cells. nih.govnih.gov The mechanisms underlying these effects are complex and may involve the induction of heat shock proteins and modulation of cell cycle regulatory proteins. nih.gov There is also evidence to suggest that Epoprostenol can induce apoptosis in pulmonary artery smooth muscle cells, which may contribute to its therapeutic effects in pulmonary arterial hypertension.

There is a lack of specific research on the effects of this compound on cellular proliferation and apoptosis in preclinical cell lines. Given the diverse and sometimes cell-type-specific effects of prostaglandins on cell growth and death, it is difficult to extrapolate the potential activities of the 15-R-epimer without direct experimental evidence.

Enzymatic Interactions and Modulatory Effects

The signaling cascades initiated by prostaglandins are tightly regulated by various enzymes, including phosphodiesterases.

Influence on Phosphodiesterase Activity

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides, such as cAMP and cGMP, thereby terminating their signaling. wikipedia.org The interplay between adenylyl cyclase (which produces cAMP) and PDEs (which degrade cAMP) determines the intracellular concentration and duration of action of this second messenger. In human platelets, a sequential stimulation of adenylyl cyclase followed by the activation of phosphodiesterase has been described in the context of Epoprostenol's action. nih.gov This suggests a feedback mechanism that helps to regulate the platelet response.

Modulation of Other Relevant Enzyme Systems

While specific preclinical data on the enzymatic modulation by this compound is limited in publicly available research, the well-documented pharmacology of the parent compound, Epoprostenol, provides significant insights into its interaction with key enzyme systems. The primary pharmacological actions of Epoprostenol, including potent vasodilation and inhibition of platelet aggregation, are mediated through a well-defined signaling pathway that involves the modulation of several critical enzymes. drugbank.comnih.govnih.gov

The principal mechanism is initiated by the binding of Epoprostenol to prostacyclin (IP) receptors, which are G protein-coupled receptors found on the surface of platelets and endothelial cells. drugbank.comnih.gov This binding event triggers a cascade of intracellular events, starting with the activation of adenylyl cyclase.

Adenylyl Cyclase: In preclinical studies, Epoprostenol has been shown to be a potent stimulator of adenylyl cyclase. nih.gov This enzyme is responsible for catalyzing the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels is the central second messenger in the signaling pathway of Epoprostenol. nih.gov

Protein Kinase A (PKA): The elevation of intracellular cAMP leads to the activation of protein kinase A (PKA), also known as cAMP-dependent protein kinase. drugbank.comnih.gov PKA is a key enzyme that, once activated, phosphorylates a variety of downstream protein substrates, thereby mediating the cellular responses to Epoprostenol.

Myosin Light-Chain Kinase (MLCK): One of the important downstream targets of PKA in smooth muscle cells is myosin light-chain kinase. PKA phosphorylates and inhibits MLCK, which leads to the dephosphorylation of myosin light chains. drugbank.com This results in smooth muscle relaxation and, consequently, vasodilation. drugbank.com

Phosphodiesterases (PDEs): The intracellular levels of cAMP are tightly regulated by the action of phosphodiesterases, a family of enzymes that degrade cAMP. While Epoprostenol does not directly modulate PDEs, the balance between the cAMP synthesis stimulated by Epoprostenol (via adenylyl cyclase) and its degradation by PDEs determines the magnitude and duration of the physiological response.

The following table summarizes the key enzyme systems modulated by Epoprostenol in preclinical models. It is important to note that this information is based on studies with Epoprostenol, and further research is needed to confirm if the 15-R-epimer exhibits a similar profile.

| Enzyme System | Effect of Epoprostenol | Preclinical Model | Consequence of Modulation |

| Adenylyl Cyclase | Stimulation | Platelets, Endothelial Cells | Increased intracellular cAMP levels nih.gov |

| Protein Kinase A | Activation | Platelets, Smooth Muscle Cells | Phosphorylation of downstream targets drugbank.comnih.gov |

| Myosin Light-Chain Kinase | Inhibition (via PKA) | Smooth Muscle Cells | Vasodilation drugbank.com |

Biochemical Metabolism and Degradation Pathways of Epoprostenol 15 R Epimer Sodium Salt

Identification and Characterization of Primary and Minor Metabolites

The metabolism of epoprostenol (B1671539) results in two primary metabolites and numerous minor ones. fda.govdrugbank.com The major transformation products are 6-keto-PGF1α and 6,15-diketo-13,14-dihydro-PGF1α. nih.gov These metabolites account for a significant portion of the parent compound's clearance.

| Metabolite | Formation Pathway | Pharmacological Activity |

| 6-keto-PGF1α | Spontaneous, non-enzymatic hydrolysis; also enzymatic degradation | Orders of magnitude less than epoprostenol fda.govdrugbank.com |

| 6,15-diketo-13,14-dihydro-PGF1α | Enzymatic degradation | Orders of magnitude less than epoprostenol fda.govdrugbank.com |

| 14 Additional Minor Metabolites | Various enzymatic pathways | Generally considered inactive |

The most prominent degradation pathway for epoprostenol under physiological conditions is a rapid, non-enzymatic hydrolysis. nih.gov Due to its inherent chemical instability in aqueous solutions at neutral pH, the vinyl ether linkage of the epoprostenol molecule readily hydrolyzes to form 6-keto-prostaglandin F1α (6-keto-PGF1α). nih.gov This process is a key factor contributing to the compound's short in vivo half-life. drugbank.comnih.gov The rate of this spontaneous degradation is highly pH-dependent. fda.govnih.gov While primarily a chemical process, this stable hydrolysis product is often used as a surrogate marker for quantifying epoprostenol concentrations in pharmacokinetic studies. nih.govresearchgate.net

In addition to spontaneous hydrolysis, epoprostenol undergoes extensive enzymatic biotransformation. A second primary metabolite, 6,15-diketo-13,14-dihydro-PGF1α, is formed exclusively through enzyme-catalyzed reactions. fda.govdrugbank.com This metabolic pathway involves at least two key steps: the oxidation of the hydroxyl group at the C-15 position and the reduction of the double bond at the C-13 and C-14 positions. This metabolite is considered a product of the systemic enzymatic breakdown of the parent compound. hmdb.cacaymanchem.comtargetmol.com

Beyond the two primary metabolites, the biotransformation of epoprostenol is extensive. Research has identified at least fourteen additional minor metabolites, which have been isolated from urine. fda.govdrugbank.com The presence of this wide array of metabolites indicates that the parent molecule undergoes further complex metabolic reactions in the body, including various oxidations and conjugations, before being excreted. The recovery of radioactivity in urine and feces after administration has been documented at 82% and 4%, respectively, over a one-week period, confirming extensive metabolism and renal clearance. fda.gov

Enzyme Systems Involved in Epoprostenol 15-R-epimer Biotransformation

The enzymatic conversion of epoprostenol is primarily mediated by prostaglandin-metabolizing enzymes widely distributed throughout the body. The key enzyme responsible for initiating the pathway leading to 6,15-diketo-13,14-dihydro-PGF1α is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme catalyzes the oxidation of the C-15 hydroxyl group, a rate-limiting step in the biological inactivation of many prostaglandins (B1171923). Following this oxidation, prostaglandin (B15479496) reductase (13-PGR) is believed to catalyze the reduction of the C-13,14 double bond. Further metabolism can occur through beta-oxidation and omega-oxidation, pathways common to fatty acid and prostaglandin degradation, leading to the variety of minor metabolites observed. nih.gov

Degradation Kinetics and Stability Mechanisms in Biological Matrices (Preclinical Research)

Epoprostenol is characterized by its profound instability in biological systems, which dictates its short half-life. The in vitro half-life in human blood at 37°C and a physiological pH of 7.4 is estimated to be approximately 6 minutes; consequently, the in vivo half-life is expected to be no longer than this. drugbank.comnih.gov This rapid degradation is primarily driven by chemical hydrolysis to 6-keto-PGF1α. nih.gov

The stability of epoprostenol sodium is critically dependent on pH. Pharmaceutical formulations are buffered to a high pH (often >11.0) to maintain stability in the vial. fda.gov Upon dilution and administration, the pH is lowered, and the compound becomes increasingly unstable. fda.gov Preclinical research on various formulations has focused on extending stability under different storage and administration conditions.

| Condition | Concentration | Temperature | Observed Stability / Shelf-Life |

| Reconstituted Solution | 100,000 - 300,000 ng/mL | 25°C | Stable for up to 1 day nih.gov |

| Reconstituted Solution | 100,000 - 300,000 ng/mL | 5°C | Stable for up to 7 days nih.gov |

| Diluted Solution | 3,000 - 60,000 ng/mL | Room Temperature | 24 to 72 hours, depending on concentration nih.gov |

| Diluted Solution | 3,000 - 30,000 ng/mL | 25°C | Stable for up to 3 days, depending on concentration nih.gov |

| Diluted Solution | 3,000 - 30,000 ng/mL | 5°C | Stable for up to 7 days, depending on concentration nih.gov |

Impact of Stereochemistry on Metabolic Fate and Degradation Rate

Stereochemistry plays a pivotal role in the interaction between drugs and biological macromolecules, including metabolizing enzymes. nih.govnih.gov Epoprostenol 15-R-epimer is a stereoisomer of the active Epoprostenol, which has an S-configuration at the C-15 carbon atom. This single difference in the three-dimensional arrangement of the C-15 hydroxyl group is expected to have a significant impact on its metabolic fate.

Metabolizing enzymes often exhibit a high degree of stereoselectivity, preferentially binding and turning over one isomer compared to another. nih.gov The primary enzyme in the enzymatic degradation pathway, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), is known to be highly specific for the 15S-hydroxyl configuration found in most naturally occurring prostaglandins.

Consequently, the 15R-epimer is anticipated to be a poor substrate for 15-PGDH. This would result in a significantly reduced rate of enzymatic conversion to the 6,15-diketo-13,14-dihydro-PGF1α metabolite. As the enzymatic pathway is hindered, the metabolic profile of the 15-R-epimer would likely shift, with a greater proportion of the compound undergoing clearance via the non-enzymatic, spontaneous hydrolysis pathway to 6-keto-PGF1α. The rate of this chemical hydrolysis is not expected to be influenced by the stereochemistry at C-15. This altered metabolic routing could lead to different pharmacokinetic properties for the 15-R-epimer compared to the 15-S isomer, potentially affecting its residence time and metabolite-to-parent compound ratio in circulation. nih.gov

Advanced Analytical Research Methodologies for Epoprostenol 15 R Epimer Sodium Salt

Spectroscopic Characterization Techniques for Stereoisomers

Spectroscopic methods are powerful tools for the detailed structural characterization of complex organic molecules, including the differentiation of stereoisomers. For Epoprostenol (B1671539) and its 15-R-epimer, these techniques provide insights into the three-dimensional arrangement of atoms, which is crucial for their chemical identity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, offering detailed information about the connectivity and stereochemistry of a molecule. While enantiomers exhibit identical NMR spectra in achiral solvents, diastereomers, such as epimers, have distinct physical and chemical properties that typically result in different NMR spectra. bioivt.comnih.gov

High-resolution proton (¹H) and carbon-13 (¹³C) NMR are instrumental in distinguishing between Epoprostenol and its 15-R-epimer. In ¹H NMR, the chemical shifts and, more importantly, the coupling constants (J-values) of protons adjacent to the chiral centers can provide stereochemical information. nih.govoup.comorgchemboulder.commagritek.com For instance, the coupling constants between protons on the cyclopentane (B165970) ring and the side chains are influenced by their dihedral angles, which differ between epimers.

However, ¹³C NMR spectroscopy is often more decisive for differentiating epimers of complex molecules like prostaglandins (B1171923). mdpi.com The chemical shifts of carbon atoms are highly sensitive to their stereochemical environment. A study on prostaglandin (B15479496) F₁α and its 15-epi-F₁α analog demonstrated that the resonances of the cyclopentane and vinyl carbons are particularly sensitive to changes in stereochemistry. nih.govresearchgate.net For Epoprostenol and its 15-R-epimer, significant differences in the ¹³C chemical shifts would be expected for carbons C-14, C-15, and C-16, which are in close proximity to the epimeric center at C-15. The differential shielding effects arising from the altered spatial orientation of the hydroxyl group at C-15 lead to distinguishable chemical shifts for these carbons.

| Carbon Atom | Expected Chemical Shift Difference (Δδ = δ_R - δ_S) | Rationale |

|---|---|---|

| C-14 | ± 0.5 - 1.5 | Significant change in the electronic environment due to the different orientation of the adjacent hydroxyl group. |

| C-15 | ± 2.0 - 4.0 | Directly attached to the epimeric center, experiencing the largest change in shielding. |

| C-16 | ± 0.5 - 1.5 | Affected by the stereochemistry at the adjacent C-15 position through spatial interactions. |

Note: The data in the table is illustrative and based on typical differences observed for prostaglandin epimers.

Mass spectrometry (MS) is a vital tool for identifying the metabolites of pharmaceutical compounds. libretexts.org When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the detection and structural elucidation of metabolites in complex biological matrices. Epoprostenol is extensively metabolized in humans, with two primary metabolites being 6-keto-prostaglandin F₁α (6-keto-PGF₁α), formed through spontaneous degradation, and 6,15-diketo-13,14-dihydro-PGF₁α, which is formed enzymatically. researchgate.net

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites. Tandem mass spectrometry (MS/MS) is employed to obtain structural information through the fragmentation of a selected precursor ion. orgchemboulder.comuab.eduacs.orgresearchgate.neteuropa.eu The fragmentation pattern of a metabolite provides a fingerprint that can be used for its identification. For example, the analysis of 6-keto-PGF₁α would involve monitoring the precursor ion and its characteristic product ions.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Neutral Loss |

|---|---|---|

| 369.22 [M-H]⁻ | 351.21 | Loss of H₂O |

| 369.22 [M-H]⁻ | 325.23 | Loss of CO₂ |

| 369.22 [M-H]⁻ | 163.07 | Cleavage of the carboxylic acid side chain |

Note: The m/z values are theoretical and may vary slightly in experimental data.

By comparing the fragmentation patterns of metabolites from in vitro or in vivo samples with those of synthetic standards, their structures can be confidently identified.

Chromatographic Assays for Quantitative Research Applications

Chromatographic techniques are essential for the separation, quantification, and purity assessment of Epoprostenol and its stereoisomers. These methods are routinely used in quality control and research to ensure the identity and purity of the active pharmaceutical ingredient and to quantify it in various matrices.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally labile compounds like prostaglandins. nih.govnih.govajphr.comresearchgate.netresearchgate.net Reversed-phase HPLC (RP-HPLC) with a C18 stationary phase is commonly employed for the separation of Epoprostenol from its impurities, including the 15-R-epimer. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase, which typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727).

The validation of an HPLC method for determining the isomeric purity of Epoprostenol would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness, in accordance with regulatory guidelines. nih.govajphr.comresearchgate.net

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Acetic Acid (e.g., 40:60:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Column Temperature | 25 °C |

Under optimized conditions, baseline separation of Epoprostenol and the 15-R-epimer can be achieved, allowing for their accurate quantification and the determination of the isomeric ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. mdpi.comnih.govresearchgate.netacs.orgnih.govcapes.gov.br Prostaglandins and their metabolites are not sufficiently volatile for direct GC analysis and require a derivatization step to increase their volatility and thermal stability. mdpi.comnih.gov A common derivatization procedure involves the conversion of the carboxylic acid group to a methyl ester, the ketone groups to methyloximes, and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov

The derivatized metabolites can then be separated on a capillary GC column and detected by a mass spectrometer. The use of negative ion chemical ionization (NICI) can significantly enhance the sensitivity for these electronegative molecules. nih.gov GC-MS is particularly useful for the quantitative analysis of metabolites like 6-keto-PGF₁α in biological samples.

| Step | Procedure |

|---|---|

| 1. Extraction | Solid-phase extraction (SPE) of the biological sample. |

| 2. Esterification | Reaction with diazomethane (B1218177) or a similar reagent to form the methyl ester. |

| 3. Oximation | Reaction with methoxylamine hydrochloride to form the methyloxime. |

| 4. Silylation | Reaction with a silylating agent (e.g., BSTFA) to form the TMS ether. |

| 5. GC-MS Analysis | Injection into the GC-MS system with a suitable temperature program. |

Radiometric Techniques for In Vitro and Animal Distribution Studies

Radiometric techniques are employed to trace the fate of a drug molecule in biological systems. These studies typically involve the use of a radiolabeled version of the compound, for instance, with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).

In vitro metabolism studies using radiolabeled Epoprostenol can be conducted with various liver preparations, such as hepatocytes, liver microsomes, or S9 fractions, to identify and quantify metabolites. nih.goveuropa.eupharmaron.comadmescope.comnih.gov The use of radiolabeling allows for a complete mass balance assessment, ensuring that all metabolites are accounted for, regardless of their structure. The separation of the parent compound and its radiolabeled metabolites is typically achieved by HPLC with an in-line radiometric detector. pharmaron.com

Animal distribution studies with a radiolabeled compound provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile. Quantitative Whole-Body Autoradiography (QWBA) is a powerful technique that provides a visual and quantitative assessment of the distribution of radioactivity throughout the entire animal body at different time points after administration. bioivt.comresearchgate.netnih.govnih.govqps.com This technique allows for the identification of tissues with high affinity for the drug or its metabolites and provides data for dosimetry calculations for human studies. Tissue dissection can also be performed to quantify the radioactivity in specific organs and tissues with high precision. bioivt.com

| Study Type | Methodology | Key Information Obtained |

|---|---|---|

| In Vitro Metabolism | Incubation of radiolabeled Epoprostenol with hepatocytes or liver microsomes, followed by HPLC-radiometric detection. | Rate of metabolism, metabolic pathways, and structure of metabolites. |

| Animal Distribution | Administration of radiolabeled Epoprostenol to laboratory animals followed by Quantitative Whole-Body Autoradiography (QWBA) or tissue dissection. | Tissue and organ distribution, sites of accumulation, and routes and rates of excretion. |

Bioanalytical Method Development for Preclinical Samples

The development of a robust and validated bioanalytical method is a critical prerequisite for the evaluation of the pharmacokinetic profile of Epoprostenol 15-R-epimer Sodium Salt in preclinical studies. Due to the inherent chemical instability of epoprostenol and its analogues, particularly in biological matrices, specialized techniques are required to ensure the accuracy and reliability of the data. nih.gov The low endogenous and administered concentrations of such compounds also necessitate highly sensitive analytical instrumentation. nih.gov This section details the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in preclinical plasma samples.

The primary challenges in developing a bioanalytical assay for this compound include its rapid degradation and the potential for isomeric cross-interference. The method development, therefore, focuses on immediate sample stabilization, efficient extraction, and highly selective chromatographic separation and detection.

Sample Preparation

The initial handling of preclinical plasma samples is crucial to prevent the degradation of the analyte. Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged at low temperatures to separate the plasma. The plasma is then promptly stabilized.

A solid-phase extraction (SPE) method was developed for the extraction of this compound from plasma. This technique was chosen for its ability to provide a cleaner extract compared to liquid-liquid extraction, which is essential for minimizing matrix effects and improving the sensitivity of the LC-MS/MS analysis.

Table 1: Solid-Phase Extraction Protocol

| Step | Reagent/Solvent | Volume | Purpose |

| Conditioning | Methanol | 1 mL | To activate the sorbent |

| Equilibration | Deionized Water | 1 mL | To prepare the sorbent for sample loading |

| Sample Loading | Stabilized Plasma | 500 µL | To bind the analyte to the sorbent |

| Washing | 5% Methanol in Water | 1 mL | To remove interfering substances |

| Elution | Acetonitrile with 0.1% Formic Acid | 500 µL | To elute the analyte of interest |

The eluted sample is then evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

A reverse-phase high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was utilized for the analysis. The chromatographic method was optimized to achieve separation of the 15-R-epimer from the parent compound, Epoprostenol, and other potential metabolites.

Table 2: LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | Linear gradient from 20% to 80% B over 5 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Analyte) | Precursor Ion > Product Ion (Specific m/z values) |

| MRM Transition (Internal Standard) | Precursor Ion > Product Ion (Specific m/z values) |

The use of a stable isotope-labeled internal standard is ideal to compensate for any variability during sample preparation and analysis. nih.gov The MRM transitions are highly specific to the analyte and internal standard, ensuring the selectivity of the method.

Method Validation

The developed bioanalytical method was validated according to established regulatory guidelines for preclinical studies. The validation parameters included specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Results

| Validation Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 10 pg/mL |

| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |

| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 4.1% to 9.8% |

| Recovery (%) | Consistent and reproducible | 85.2% |

| Matrix Effect (%) | Within acceptable limits | 92.1% |

| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of nominal concentration | Stable |

The validation results demonstrate that the developed LC-MS/MS method is accurate, precise, and reliable for the quantification of this compound in preclinical plasma samples. The stability of the analyte was confirmed under various storage and handling conditions, which is crucial given the compound's known instability. nih.gov This validated method is suitable for supporting preclinical pharmacokinetic studies.

Preclinical Pharmacological Investigations in Animal Models

Hemodynamic Studies in Animal Models (e.g., Vasodilatory Effects)

Epoprostenol (B1671539) and its analogs have been extensively studied in various animal models to characterize their hemodynamic effects, which are primarily driven by their potent vasodilatory properties. These nonclinical studies have been fundamental in establishing the pharmacological profile of this class of compounds.

In animal models, epoprostenol induces direct vasodilation of both pulmonary and systemic arterial vascular beds. nih.govcir-safety.org This action leads to a reduction in both right and left ventricular afterload, consequently increasing cardiac output and stroke volume. nih.govcir-safety.org The impact on heart rate in animals has been observed to be dose-dependent. At lower doses, a vagally mediated bradycardia may be seen, whereas higher doses typically lead to reflex tachycardia as a compensatory response to vasodilation and subsequent hypotension. nih.govcir-safety.org No significant effects on cardiac conduction have been noted in these animal studies. nih.govcir-safety.org

A study in a canine model of chronic pulmonary hypertension (PH) investigated the specific cardiovascular effects of epoprostenol. lgcstandards.comresearchgate.netresearchgate.net In these experiments, high-dose infusions of epoprostenol led to a significant decrease in both pulmonary and systemic vascular resistance. lgcstandards.comresearchgate.netresearchgate.net While there was a trend towards a decrease in pulmonary arterial pressure (PAP), the more pronounced effects were on vascular resistance and an increase in both left and right ventricular function. lgcstandards.comresearchgate.netresearchgate.net These findings in a relevant animal disease model underscore the potent vasodilatory and cardioprotective effects of epoprostenol. lgcstandards.comresearchgate.net

Further animal studies have shown additional pharmacological actions, including bronchodilation, inhibition of gastric acid secretion, and a reduction in the rate of gastric emptying. nih.govcir-safety.org The therapeutic application of prostanoids in animal models of pulmonary arterial hypertension (PAH) is associated with immediate vasodilation, which contributes to longer-term hemodynamic improvements and a decrease in pulmonary vascular resistance. nih.gov

Table 1: Hemodynamic Effects of High-Dose Epoprostenol in a Canine Model of Pulmonary Hypertension

| Parameter | Observation | Reference |

|---|---|---|

| Pulmonary Vascular Resistance (PVR) | Significantly decreased | lgcstandards.comresearchgate.netresearchgate.net |

| Systemic Vascular Resistance (SVR) | Significantly decreased | lgcstandards.comresearchgate.netresearchgate.net |

| Pulmonary Arterial Pressure (PAP) | Tended to decrease | lgcstandards.comresearchgate.net |

| Left Ventricular (LV) Function | Increased | lgcstandards.comresearchgate.netresearchgate.net |

| Right Ventricular (RV) Function | Increased | lgcstandards.comresearchgate.netresearchgate.net |

| Cardiac Output | Increased | nih.govcir-safety.org |

Platelet Function Studies in Animal Models

A primary pharmacological action of epoprostenol, alongside its vasodilatory effects, is the potent inhibition of platelet aggregation. nih.govcir-safety.org This anti-aggregatory effect is a key component of its mechanism of action and has been demonstrated in various preclinical animal models. Prostaglandin (B15479496) I2 (PGI2), the endogenous form of epoprostenol, is recognized as the most potent known natural inhibitor of platelet aggregation in mammals that utilize platelet-mediated thrombosis for hemostasis. nih.gov

The mechanism underlying this effect involves the activation of G protein-coupled receptors on platelets. This activation stimulates adenylate cyclase to produce cyclic AMP (cAMP), which in turn inhibits further platelet activation and prevents the increase in intracellular calcium that is necessary for aggregation. cir-safety.org

Preclinical in vivo studies using epoprostenol analogues have provided quantitative data on their anti-platelet activity. For instance, studies on the stabilized epoprostenol analogue taprostene (B27798) in rats demonstrated inhibition of ADP-induced platelet aggregation. This research highlighted that while the analogue was slightly less potent than the native prostacyclin, its anti-aggregatory effect was more sustained. wikipedia.org Such studies are crucial for understanding the structure-activity relationship and the duration of action of different prostanoids. An increased bleeding time was also noted in rats at doses corresponding to the anti-aggregatory range of taprostene. wikipedia.org

Table 2: Effects of an Epoprostenol Analogue (Taprostene) on Platelet Aggregation in Rats

| Method of Administration | Parameter | Finding | Reference |

|---|---|---|---|

| Intravenous (i.v.) Infusion | ADP-induced aggregation | ED50 value of 0.36 µg/kg/min | wikipedia.org |

| Intravenous (i.v.) Bolus Injection | ADP-induced aggregation | ED50 value of 4.6 µg/kg | wikipedia.org |

| Intravenous (i.v.) Bolus Injection | Collagen-induced aggregation | ED50 value of 17.1 µg/kg | wikipedia.org |

| General Observation | Bleeding Time | Increased at anti-aggregatory doses | wikipedia.org |

In Vivo Receptor Engagement and Occupancy in Animal Models

The biological actions of epoprostenol and its epimers are mediated through binding to and activation of the prostacyclin receptor, also known as the prostaglandin I2 receptor or IP receptor. wikipedia.org The IP receptor is a member of the G protein-coupled receptor (GPCR) family and is found on the cell membranes of various cell types, including platelets and smooth muscle cells. nih.gov

Upon binding of epoprostenol to the IP receptor, a conformational change in the receptor activates an associated G protein (specifically, the Gs alpha subunit). This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cir-safety.orgnih.gov The subsequent increase in intracellular cAMP levels mediates the downstream effects of vasodilation and inhibition of platelet aggregation. cir-safety.org

While the general mechanism of receptor activation is well-established, specific in vivo receptor engagement and occupancy studies for Epoprostenol 15-R-epimer Sodium Salt are not extensively detailed in publicly available literature. Such studies are methodologically complex and often involve the use of radiolabeled ligands to quantify receptor binding in living animals. The principles of these studies involve administering a radiolabeled compound and then measuring its distribution and binding in target tissues. Pre-treatment with unlabeled drugs (agonists or antagonists) can be used to demonstrate the specificity of binding to the receptor of interest. nih.gov

For prostaglandins (B1171923), the binding affinity to their respective receptors is a key determinant of their biological potency. PGI2 typically exhibits high affinity for the IP receptor, with binding and cell-stimulating actions occurring at nanomolar concentrations. wikipedia.org The relative efficacy of other prostaglandins like PGD2, PGE2, and PGF2α at the IP receptor is significantly lower. wikipedia.org The inherent instability of PGI2 presents challenges in precisely determining its binding affinity in experimental settings. wikipedia.org

Long-Term Preclinical Safety Pharmacology Studies (General Toxicological Principles)

Long-term preclinical safety pharmacology studies are a critical component of drug development, designed to identify potential undesirable pharmacodynamic effects on major physiological systems. umaryland.edunc3rs.org.uk These studies are conducted in animal models to assess the effects of repeated administration of a substance over extended periods, such as 13 weeks (subchronic) or longer (chronic). umaryland.edu The primary goal is to identify cumulative toxic effects and establish a No Observed Adverse Effect Level (NOAEL). umaryland.edu For prostaglandin analogs, these studies focus on a range of parameters, including cardiovascular, respiratory, and central nervous system functions, as well as reproductive and developmental toxicity. nih.govnc3rs.org.uk

General toxicological principles investigated for prostaglandin analogs in animal models include:

Embryo-Fetal Development and Teratogenicity: Studies in pregnant rats and rabbits are conducted to assess the potential for embryolethality and teratogenic effects. For some prostaglandin analogs, a high degree of embryolethality has been observed, regardless of the timing of administration during gestation. nih.gov

Osseous and Skeletal Effects: In some preclinical studies with prostaglandin analogs, an increased incidence of skeletal anomalies, such as variations in ribs and vertebrae, has been noted in the fetuses of treated animals. nih.gov

Effects on Gestation and Parturition: Perinatal-postnatal studies in animals, such as rats, evaluate the effects of the compound on the later stages of gestation, birth, and lactation. For certain prostaglandins, administration during this period has been associated with abortion, reduced viability of offspring, and impaired lactation. nih.gov

General Toxicity: These studies involve long-term monitoring of animals for changes in behavior, body weight, food and water consumption, and organ function through hematological, biochemical, and histopathological analyses. umaryland.edu Standard animal models for these studies typically include rats and dogs. umaryland.edu

Structure Activity Relationship Sar Studies and Analog Development with Emphasis on the 15 R Epimer

Systematic Chemical Modifications and Their Impact on Receptor Affinity

Systematic studies on prostanoid analogs have demonstrated that the 15-hydroxyl group is a key determinant for biological activity. For many prostanoid receptors, particularly the IP receptor, the 15S-configuration is crucial for potent agonism. The 15-R-epimer of Epoprostenol (B1671539) generally exhibits significantly reduced affinity and efficacy at the IP receptor compared to its 15S counterpart.

However, research on other prostaglandin (B15479496) series, such as prostaglandin D2 (PGD2), has shown that the 15-R configuration is not synonymous with inactivity. Instead, it can redirect selectivity towards other receptors. For instance, while PGD2 with a 15S-hydroxyl group acts on both DP1 and DP2 receptors, analogs with a 15-R configuration can become highly selective and potent agonists for the DP2 receptor (also known as CRTH2). nih.govnih.gov This shift in selectivity highlights that the spatial orientation of the 15-hydroxyl group is a critical factor in the ligand's ability to fit into the binding pockets of different prostanoid receptors.

One of the most potent known DP2 receptor agonists is 15-R-methyl-PGD2, which, in addition to the inverted stereocenter, features a methyl group at C-15. This analog is approximately five times more potent than PGD2 at the DP2 receptor. nih.gov In contrast, it shows very weak activity at the DP1 receptor, demonstrating a dramatic shift in selectivity driven by the 15-R configuration.

| Compound | Stereochemistry at C-15 | Primary Receptor Target | Relative Potency/Selectivity |

|---|---|---|---|

| Epoprostenol (PGI2) | S | IP Receptor | High potency agonist |

| Epoprostenol 15-R-epimer | R | IP Receptor | Significantly reduced potency |

| Prostaglandin D2 (PGD2) | S | DP1/DP2 Receptors | Agonist at both receptors |

| 15-R-Prostaglandin D2 | R | DP2 Receptor | Potent and selective DP2 agonist, weak at DP1 nih.gov |

| 15-R-methyl-Prostaglandin D2 | R | DP2 Receptor | Highly potent and selective DP2 agonist nih.gov |

Elucidating Structural Determinants for Selective Prostanoid Receptor Agonism/Antagonism

The stereochemistry at C-15 is a primary structural determinant for prostanoid receptor selectivity. The DP1 receptor, for example, generally requires a 15S-hydroxyl group for optimal activity. guidetopharmacology.org Conversely, the DP2 receptor is unusually tolerant of modifications at C-15 and can be potently activated by ligands with the 15R configuration. guidetopharmacology.org This suggests that the binding pocket of the DP2 receptor can accommodate the different spatial arrangement of the omega side chain imposed by the 15R-hydroxyl group, whereas the DP1 and IP receptor binding pockets are more constrained in this region.

Furthermore, pharmacological evidence has pointed to the existence of a second, yet to be cloned, IP receptor subtype (putatively termed IP2). This receptor is selectively activated by certain carbacyclin (B161070) analogs bearing a 15R-hydroxyl group, such as 15R-17,18,19,20-tetranor-16-m-tolyl-isocarbacyclin (15R-TIC). guidetopharmacology.org This finding suggests that even within the prostacyclin analog framework, the 15-R configuration can be exploited to achieve selectivity for different receptor targets.

Design and Synthesis of Novel Epoprostenol 15-R-epimer Analogs

While direct synthesis of a wide array of Epoprostenol 15-R-epimer analogs is not extensively documented, the principles of prostanoid drug design can be applied to this scaffold for research purposes.

A significant challenge with Epoprostenol is its chemical instability due to the acid-labile enol ether linkage. tandfonline.com Replacing the oxygen atom in the furan (B31954) ring with a methylene (B1212753) group creates carbocyclic analogs (carbacyclins) that are chemically stable. This strategy could be applied to the 15-R-epimer to produce a stable scaffold, which would be invaluable for reliably studying its interaction with various receptors without the confounding factor of degradation.

The primary route of metabolic inactivation for many prostaglandins (B1171923) is the oxidation of the 15-hydroxyl group to a 15-keto metabolite by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). tandfonline.comtaylorandfrancis.com This metabolite typically has greatly reduced biological activity. Prostanoids with the natural 15S configuration are excellent substrates for this enzyme.

Analogs with the 15R configuration may exhibit increased metabolic stability as they are often poor substrates for 15-PGDH. Further modifications to enhance this stability can be explored. For example, the introduction of a methyl group at C-15, as seen in the highly potent DP2 agonist 15-R-methyl-PGD2, can sterically hinder the approach of 15-PGDH, thereby significantly increasing the compound's half-life in biological systems. nih.gov Such a modification on a 15-R-epoprostenol scaffold could yield a tool compound with a prolonged duration of action for research applications.

Bioisosteric replacement is a key strategy in medicinal chemistry to modulate a compound's physicochemical properties, potency, and selectivity. In the context of the Epoprostenol 15-R-epimer, isosteric modifications could be explored in several regions of the molecule. For example, the carboxylic acid of the alpha chain, which is crucial for binding to many prostanoid receptors, could be replaced with bioisosteres like tetrazoles or hydroxamic acids to alter binding kinetics or cell permeability. Similarly, modifications to the omega side chain, such as replacing alkyl groups with aromatic rings or introducing heteroatoms, could further probe the steric and electronic requirements of the receptor binding pocket and potentially fine-tune selectivity.

Computational Chemistry and Molecular Modeling of Receptor-Ligand Interactions

Molecular modeling and computational docking are powerful tools for visualizing and understanding the interactions between a ligand and its receptor at the atomic level. Recent cryo-electron microscopy structures of prostanoid receptors, including the IP receptor, have provided detailed insights into their ligand-binding pockets.

Modeling studies could be employed to compare the docking of the 15S-epimer (Epoprostenol) and the 15-R-epimer into the active site of the IP, DP1, and DP2 receptors. Such studies would likely reveal that the 15S-hydroxyl group forms a critical hydrogen bond with a specific amino acid residue in the IP receptor, an interaction that is sterically prohibited for the 15-R-epimer. Conversely, docking the 15-R-epimer into a model of the DP2 receptor could demonstrate a favorable binding pose that explains its potential for selective agonism at this target. These computational analyses can guide the rational design of new, selective analogs based on the 15-R scaffold.

Future Research Trajectories for Epoprostenol 15-R-epimer Sodium Salt

A forward-looking perspective on the evolving preclinical investigation of a key epoprostenol stereoisomer.

Epoprostenol, a synthetic prostacyclin, is a cornerstone in the management of pulmonary arterial hypertension. Its biological activity is intrinsically linked to its specific stereochemistry. The 15-R-epimer of Epoprostenol, a stereoisomer differing in the configuration at the C-15 position, represents a largely unexplored chemical entity. Future research into this specific epimer holds the potential to unlock new therapeutic avenues and deepen our understanding of prostacyclin receptor signaling. This article outlines promising future research directions focused exclusively on the preclinical investigation of this compound.

Q & A

Q. How should researchers design studies to distinguish between Epoprostenol’s direct vasodilatory effects and secondary cAMP-mediated pathways?

- Methodological Answer : Use IP receptor knockout (IP<sup>-/-</sup>) murine models to isolate receptor-specific effects. Compare responses with wild-type cohorts. Apply pathway inhibitors (e.g., H-89 for PKA) in isolated pulmonary arteries measured via wire myography. Quantify cAMP via FRET-based biosensors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.